2-Chloro-5-(4'-chlorophenyl)nicotinic acid methyl ester
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Overview
Description
2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester is a chemical compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a chlorinated phenyl group attached to the nicotinic acid moiety, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester typically involves the chlorination of nicotinic acid derivatives followed by esterification. One common method involves the reaction of 2-chloronicotinic acid with 4-chlorophenylboronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The resulting product is then esterified using methanol and a suitable acid catalyst to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Substituted nicotinic acid esters.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding amines.
Scientific Research Applications
2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloronicotinic acid: Shares the nicotinic acid core but lacks the chlorinated phenyl group.
4-Chlorophenylboronic acid: Contains the chlorinated phenyl group but lacks the nicotinic acid moiety.
Methyl nicotinate: Contains the nicotinic acid ester but lacks the chlorinated substituents.
Uniqueness
2-Chloro-5-(4’-chlorophenyl)nicotinic acid methyl ester is unique due to the presence of both the chlorinated phenyl group and the nicotinic acid ester moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
methyl 2-chloro-5-(4-chlorophenyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNKZDZUUBYYBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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